molecular formula C14H13Cl B14678956 4-(2-Chloroethyl)-1,1'-biphenyl CAS No. 37729-56-9

4-(2-Chloroethyl)-1,1'-biphenyl

Cat. No.: B14678956
CAS No.: 37729-56-9
M. Wt: 216.70 g/mol
InChI Key: KUNMZGDCNZISCU-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a chloroethyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 4-(2-Chloroethyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-(2-azidoethyl)-1,1’-biphenyl or 4-(2-mercaptoethyl)-1,1’-biphenyl.

    Oxidation: Products like 4-(2-hydroxyethyl)-1,1’-biphenyl or 4-(2-oxoethyl)-1,1’-biphenyl.

    Reduction: 4-(2-ethyl)-1,1’-biphenyl.

Scientific Research Applications

4-(2-Chloroethyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential use in the development of anticancer agents due to its structural similarity to known alkylating agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,1’-biphenyl involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, proteins, and other cellular components, disrupting their normal function. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: An alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent used to treat multiple myeloma and ovarian cancer.

    4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

4-(2-Chloroethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity

Properties

IUPAC Name

1-(2-chloroethyl)-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNMZGDCNZISCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507752
Record name 4-(2-Chloroethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37729-56-9
Record name 4-(2-Chloroethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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